molecular formula C4H6F3NS B3373934 2-(Trifluoromethyl)-1,3-thiazolidine CAS No. 1016771-85-9

2-(Trifluoromethyl)-1,3-thiazolidine

Cat. No. B3373934
CAS RN: 1016771-85-9
M. Wt: 157.16 g/mol
InChI Key: FGTZSYSBYNJFDC-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1,3-thiazolidine is a heterocyclic organic compound containing a trifluoromethyl group (-CF3) attached to a five-membered thiazolidine ring. The naming convention derives from replacing each hydrogen atom in the methyl group (-CH3) with a fluorine atom. Some common examples of compounds with this functional group include trifluoromethane (H–CF3), 1,1,1-trifluoroethane (H3C–CF3), and hexafluoroacetone (F3C–CO–CF3) .


Synthesis Analysis

One method for synthesizing 2-(Trifluoromethyl)-1,3-thiazolidine involves the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with trifluoromethyl nitrile (CF3CN). This reaction proceeds well with various substituted pyridinium 1,4-zwitterionic thiolates, yielding moderate to good yields of the desired product .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)-1,3-thiazolidine consists of a five-membered thiazolidine ring with a trifluoromethyl group attached. The trifluoromethyl group enhances lipophilicity and metabolic stability due to its electronegativity, which lies between that of fluorine and chlorine. The compound’s geometry and vibrational properties can be studied using techniques such as FT-IR, FT-Raman, UV–vis, and NMR spectroscopy .


Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and radical processes. It can act as a bioisostere, replacing other functional groups in drug molecules to modify their properties. Notable drugs containing trifluoromethyl groups include efavirenz (an HIV reverse transcriptase inhibitor), fluoxetine (an antidepressant), and celecoxib (a nonsteroidal anti-inflammatory drug) .

Safety and Hazards

Trifluoromethyl-substituted compounds can be strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid. Safety precautions should be taken when handling these compounds due to their potential irritant effects on skin, eyes, and respiratory systems .

Future Directions

: Yao, Y., Lin, B., Wu, M., Zhang, Y., Huang, Y., Han, X., & Weng, Z. (2022). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry, 20(44), 7195–7200. DOI: 10.1039/d2ob01749k : Wikipedia. (n.d.). Trifluoromethyl group. Link

properties

IUPAC Name

2-(trifluoromethyl)-1,3-thiazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTZSYSBYNJFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501304668
Record name 2-(Trifluoromethyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1,3-thiazolidine

CAS RN

1016771-85-9
Record name 2-(Trifluoromethyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016771-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501304668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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